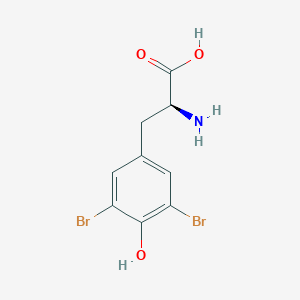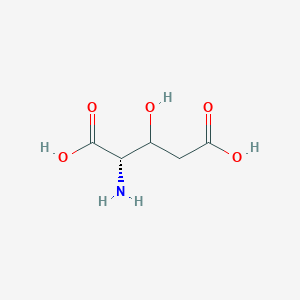
3,5-二溴-L-酪氨酸
描述
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the empirical formula C9H9Br2NO3 and a molecular weight of 338.98 . It appears as a white to yellow crystalline substance .
Synthesis Analysis
The synthesis of 3,5-dibromo-L-tyrosine can be achieved via direct bromination of O-methyl-L-tyrosine . A mononuclear complex of 3,5-dibromo-L-tyrosine with copper was also synthesized and characterized .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-L-tyrosine is defined by its empirical formula C9H9Br2NO3 . The molecule has a molar refractivity of 62.8±0.3 cm^3 and a polarizability of 24.9±0.5 10^-24 cm^3 .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dibromo-L-tyrosine are not detailed in the search results, it’s known that it’s a derivative of L-Tyrosine , which is used by cells to synthesize proteins .Physical And Chemical Properties Analysis
3,5-Dibromo-L-tyrosine is soluble in water, methanol, and ethanol . It has a melting point of about 200-202 °C . The molecule has a density of 2.0±0.1 g/cm^3 , a boiling point of 416.6±45.0 °C at 760 mmHg , and a flash point of 205.7±28.7 °C .科学研究应用
Marine Biology and Medicinal Chemistry
3,5-Dibromo-L-tyrosine is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids .
Application
These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . Examples of 3,5-dibromotyrosine-derived alkaloids include pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of these alkaloids .
Results
The alkaloids derived from 3,5-Dibromo-L-tyrosine have shown promising results in combating microbial infections, tumors, and malaria .
Biochemical Research
3,5-Dibromo-L-tyrosine is produced by the action of myeloperoxidase in humans .
Application
It serves as a marker in urine for immune stimulation and oxidative stress .
Method of Application
The presence of 3,5-Dibromo-L-tyrosine in urine samples can be detected and quantified to assess the level of immune response and oxidative stress in the body .
Results
The detection of 3,5-Dibromo-L-tyrosine in urine samples has been used to monitor and understand the body’s response to various health conditions .
Synthesis of Bioactive Alkaloids
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of bioactive alkaloids .
Application
These alkaloids are derived from 3,5-dibromotyrosine and include compounds such as pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as a starting material in the synthesis of these alkaloids .
Results
These alkaloids have shown promising bioactivity, including antimicrobial, antitumor, and antimalarial activities .
Protein Synthesis
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .
Application
It plays a crucial role in the production of proteins in cells .
Method of Application
3,5-Dibromo-L-tyrosine is incorporated into proteins during the process of protein synthesis .
Results
The incorporation of 3,5-Dibromo-L-tyrosine into proteins can affect the properties of the proteins, potentially leading to changes in their function .
Synthesis of Bioactive Alkaloids
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of bioactive alkaloids .
Application
These alkaloids are derived from 3,5-dibromotyrosine and include compounds such as pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as a starting material in the synthesis of these alkaloids .
Results
These alkaloids have shown promising bioactivity, including antimicrobial, antitumor, and antimalarial activities .
Protein Synthesis
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .
Application
It plays a crucial role in the production of proteins in cells .
Method of Application
3,5-Dibromo-L-tyrosine is incorporated into proteins during the process of protein synthesis .
Results
The incorporation of 3,5-Dibromo-L-tyrosine into proteins can affect the properties of the proteins, potentially leading to changes in their function .
安全和危害
属性
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015579 | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dibromo-L-tyrosine | |
CAS RN |
300-38-9, 537-24-6 | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dibromo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















